Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
Overview
Description
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (EBOC-HCl) is an organic compound that is used in scientific research and experiments. It is a versatile compound that has been used in a variety of applications, including in vivo and in vitro experiments. EBOC-HCl is a chiral compound, meaning it has two stereoisomers, and it is also a cyclic compound, meaning it has a ring-like structure. EBOC-HCl has a wide range of biological activities and is used in various biochemical and physiological experiments.
Scientific Research Applications
Synthesis and Stereochemistry
- Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is utilized in the synthesis of various compounds. For instance, it's used in Michael reactions to form 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. These reactions are significant for understanding the stereochemical aspects and further transformations of the products (Vafina et al., 2003).
Intermediate for Pharmaceutical Synthesis
- This compound serves as a starting material for creating various intermediates in pharmaceutical synthesis. For example, it's used in a nine-step reaction process to synthesize tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, a compound with potential applications in medicinal chemistry (Wang et al., 2008).
Asymmetric Synthesis Application
- It is a key intermediate in the asymmetric synthesis of compounds like cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, which is crucial for synthesizing potent protein kinase inhibitors (Hao et al., 2011).
Key Intermediate in Organic Synthesis
- The compound is a central intermediate in the synthesis of other complex organic molecules. For instance, it's used in the preparation of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, an important intermediate of prasugrel, a medication used to prevent blood clots (Weihui, 2013).
In Catalytic Reactions
- This compound is employed in catalytic reactions, such as the iodine-catalyzed synthesis of 5-arylanthra[2,1-c][2,7]naphthyridine derivatives. This process highlights the utility of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in facilitating metal-free catalyst reactions (Jiang et al., 2012).
Role in X-ray Powder Diffraction Studies
- The compound has been used in X-ray powder diffraction studies as an intermediate in the synthesis of anticoagulants like apixaban (Qing Wang et al., 2017).
Enantioselective Synthesis
- It plays a role in the enantioselective synthesis of biologically active compounds, such as methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, which is useful for creating chiral 3-benzylpiperidine backbones (Wang et al., 2018).
properties
IUPAC Name |
ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMEAWPKSISII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | |
CAS RN |
52763-21-0 | |
Record name | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52763-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 52763-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.